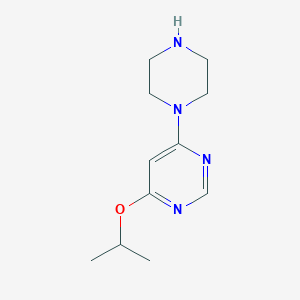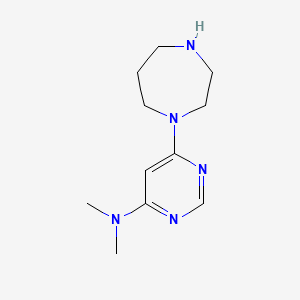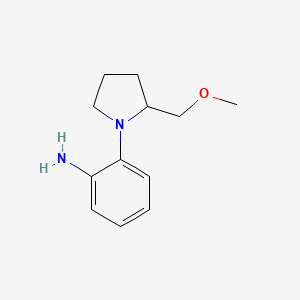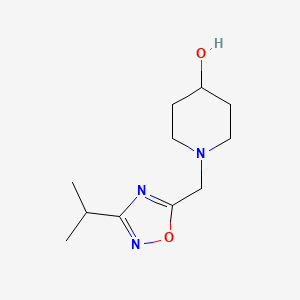
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a tetrahydropyran ring
準備方法
The synthesis of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid typically involves several steps, starting from readily available starting materials. The synthetic route may include the formation of the tetrahydropyran ring followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high yield and purity.
化学反応の分析
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can be compared with other similar compounds, such as:
(2R,6S)-2,6-Dimethylmorpholin-4-ylacetic acid: This compound has a similar tetrahydropyran ring but differs in the substituents attached to the ring.
(2R,6S)-2-Isopropyl-6-methylmorpholine: Another compound with a similar core structure but different functional groups.
(2R,6S)-rel-2,6-Diaminoheptanedioic acid: This compound has a different functional group arrangement but shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m1/s1 |
InChIキー |
FPKUBTRFLBUNMH-BDAKNGLRSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H](C1)C2CC2)CC(=O)O |
正規SMILES |
C1CC(OC(C1)C2CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


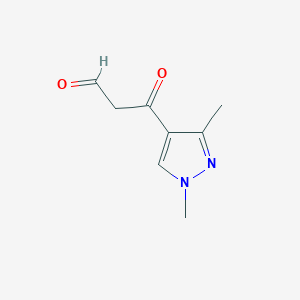
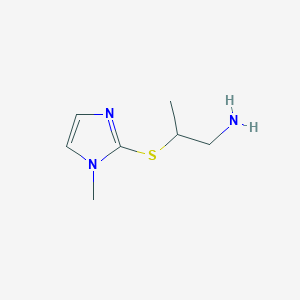
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)

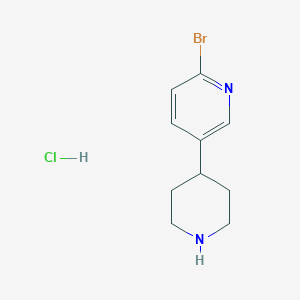


![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
